

Application Notes: **Magnesium Hydroxycarbonate** as a Smoke Suppressant in Epoxy Resins

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Compound of Interest

Compound Name: *Magnesium hydroxycarbonate*

Cat. No.: *B096028*

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Introduction

Epoxy resins are widely utilized in various high-performance applications due to their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability and tendency to produce dense smoke upon combustion pose significant safety concerns, limiting their use in sectors such as aerospace, electronics, and construction.[1][2] **Magnesium hydroxycarbonate** is an inorganic, halogen-free flame retardant and smoke suppressant that offers an environmentally friendly solution to enhance the fire safety of epoxy resins.[1] Its mechanism involves the endothermic decomposition upon heating, releasing water vapor and carbon dioxide. This process cools the polymer surface, dilutes flammable gases, and forms a protective layer of magnesium oxide, which acts as a barrier to heat and mass transfer.[1]

Mechanism of Smoke Suppression

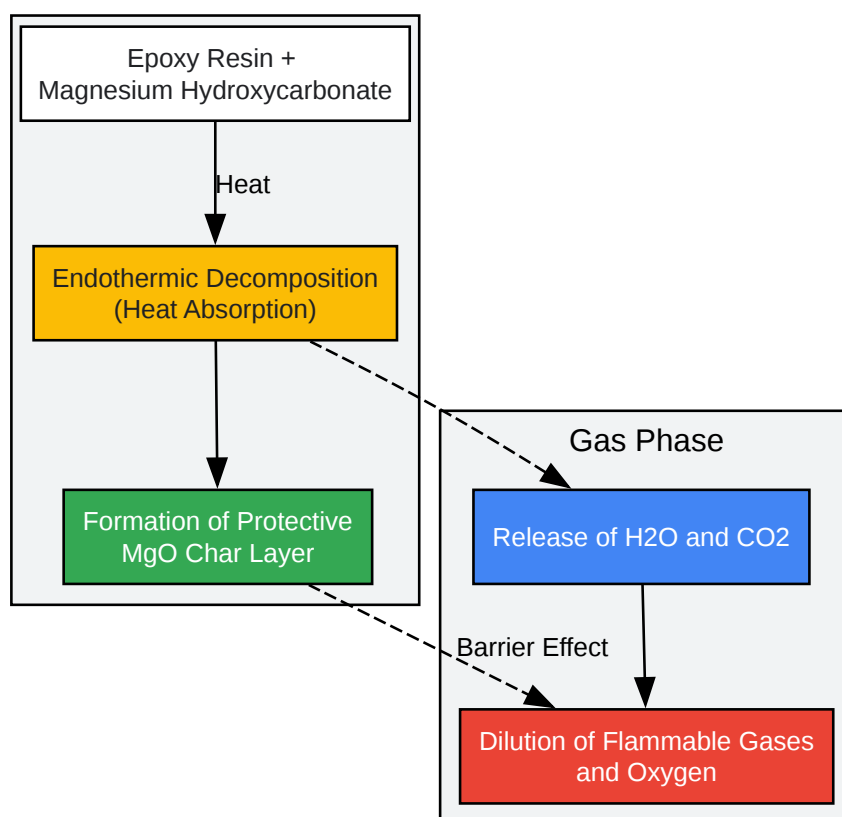
The smoke suppression and flame retardant action of **magnesium hydroxycarbonate** in epoxy resins is a multi-step process that occurs during combustion:

- **Endothermic Decomposition:** When the epoxy composite is exposed to a heat source, the **magnesium hydroxycarbonate** decomposes in an endothermic reaction, absorbing heat from the surroundings. This cooling effect slows down the pyrolysis of the epoxy resin.

- **Release of Non-flammable Gases:** The decomposition releases water vapor (H_2O) and carbon dioxide (CO_2).^[1] These inert gases dilute the concentration of flammable volatiles and oxygen in the gas phase, inhibiting the combustion process.^[1]
- **Formation of a Protective Char Layer:** The solid residue of the decomposition is magnesium oxide (MgO).^[1] This thermally stable layer forms on the surface of the polymer, acting as a physical barrier. This barrier insulates the underlying epoxy resin from the heat flux and hinders the escape of flammable gases, further suppressing combustion and smoke formation.

The following diagram illustrates the proposed mechanism of action:

Mechanism of Magnesium Hydroxycarbonate as a Smoke Suppressant



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Caption: Mechanism of action for **magnesium hydroxycarbonate**.

Quantitative Data

While specific quantitative data for epoxy resins filled with **magnesium hydroxycarbonate** is not extensively available in the reviewed literature, studies on the closely related magnesium hydroxide (MH) provide valuable insights into the expected performance improvements. The following tables summarize key flammability and smoke production data for epoxy composites containing magnesium hydroxide. It is anticipated that **magnesium hydroxycarbonate** would exhibit a similar trend of improved fire safety.

Table 1: Flammability Characteristics of Epoxy/Magnesium Hydroxide Composites

Sample Composition	Filler Content (wt%)	Limiting Oxygen Index (LOI) (%)	UL-94 Rating	Peak Heat Release Rate (pHRR) (kW/m ²)
Neat Epoxy Resin	0	24.1 - 24.5	No Rating	883
Epoxy/MH	5	26.9	No Rating	710
Epoxy/Modified MH	5	38.9	V-0	415

Data sourced from studies on magnesium hydroxide in epoxy resins and is intended to be representative.[\[3\]](#)[\[4\]](#)

Table 2: Smoke and CO Production Data from Cone Calorimetry of Epoxy/Magnesium Hydroxide Composites

Sample Composition	Filler Content (wt%)	Peak Smoke Production Rate (pSPR) (m ² /s)	Total Smoke Production (TSP) (m ²)	Peak CO Production Rate (pCOP) (g/s)
Neat Epoxy Resin	0	-	-	0.027
Epoxy/Modified MH	5	Reduced by 45%	Reduced by 51.85%	0.013

Data sourced from a study on modified magnesium hydroxide in epoxy resin.[3][4] Specific pSPR and TSP values for the neat resin were not provided in the source.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of epoxy resin composites containing **magnesium hydroxycarbonate**. Researchers should adapt these protocols based on their specific materials and equipment.

Protocol 1: Preparation of Epoxy Resin/Magnesium Hydroxycarbonate Composites

This protocol describes the preparation of epoxy resin composites with varying weight percentages of **magnesium hydroxycarbonate** using a simple mechanical mixing and curing process.

Materials and Equipment:

- Bisphenol A-based epoxy resin
- Amine-based curing agent
- **Magnesium hydroxycarbonate** powder (dried in an oven at 100°C for 24 hours prior to use)
- Mechanical stirrer with a high-shear mixing blade

- Vacuum oven
- Molds for specimen casting (e.g., silicone or steel)
- Personal protective equipment (gloves, safety glasses, lab coat)

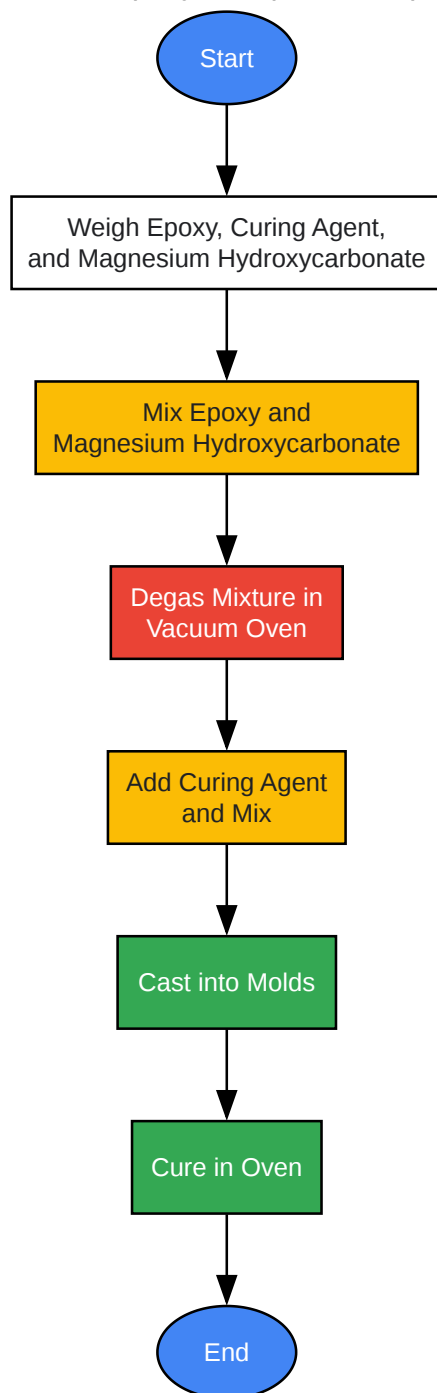
Procedure:

- Predetermined Ratios: Calculate the required amounts of epoxy resin, curing agent, and **magnesium hydroxycarbonate** for the desired weight percentage of the filler.
- Dispersion of Filler:
 - Add the calculated amount of epoxy resin to a mixing vessel.
 - Gradually add the pre-dried **magnesium hydroxycarbonate** powder to the resin while stirring at a low speed (e.g., 200 rpm) to avoid excessive air entrapment.
 - Once all the powder is added, increase the stirring speed to a higher shear rate (e.g., 1000-1500 rpm) and continue mixing for 1-2 hours to ensure a homogeneous dispersion.
- Degassing: Place the mixture in a vacuum oven at a controlled temperature (e.g., 60°C) for 30-60 minutes or until all visible air bubbles are removed.
- Addition of Curing Agent:
 - Cool the mixture to room temperature.
 - Add the stoichiometric amount of the curing agent to the epoxy-filler mixture.
 - Mix thoroughly for 5-10 minutes at a low speed, ensuring a uniform consistency.
- Casting and Curing:
 - Pour the final mixture into pre-heated and release-agent-coated molds.
 - Cure the samples in an oven according to the resin manufacturer's recommended curing schedule (e.g., 80°C for 2 hours followed by 120°C for 4 hours).

- Allow the samples to cool to room temperature before demolding.

The following diagram outlines the experimental workflow:

Workflow for Epoxy Composite Preparation



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Caption: Epoxy composite preparation workflow.

Protocol 2: Evaluation of Flammability and Smoke Suppression Properties

This protocol outlines the standard tests used to characterize the flame retardancy and smoke suppression efficacy of the prepared epoxy composites.

1. Limiting Oxygen Index (LOI)

- Standard: ASTM D2863
- Apparatus: LOI instrument
- Specimen Dimensions: 130 mm × 6.5 mm × 3.2 mm[3]
- Procedure:
 - Mount the specimen vertically in the center of the glass chimney.
 - Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
 - Ignite the top of the specimen with a pilot flame.
 - Observe the combustion behavior of the specimen.
 - Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.
 - The LOI is expressed as the volume percentage of oxygen in that mixture.

2. UL-94 Vertical Burn Test

- Standard: ASTM D3801

- Apparatus: UL-94 vertical burn test chamber
- Specimen Dimensions: 130 mm × 13 mm × 3.2 mm[3]
- Procedure:
 - Clamp the specimen vertically.
 - Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
 - Record the afterflame time (t_1).
 - Immediately re-apply the flame for another 10 seconds and remove it.
 - Record the second afterflame time (t_2) and the afterglow time (t_3).
 - Observe if any flaming drips ignite a cotton patch placed below the specimen.
 - Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior as defined in the standard.

3. Cone Calorimetry

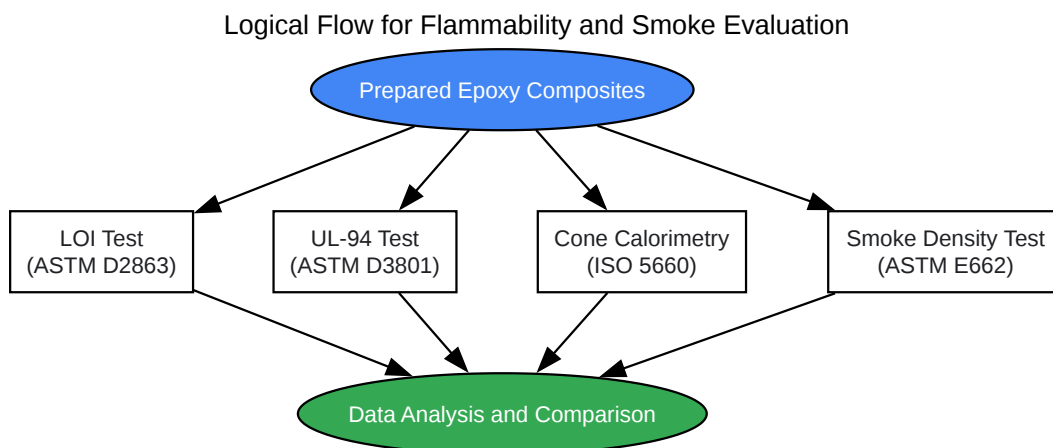
- Standard: ISO 5660
- Apparatus: Cone calorimeter
- Specimen Dimensions: 100 mm × 100 mm × 4 mm[3]
- Procedure:
 - Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
 - Expose the specimen to a constant heat flux (e.g., 50 kW/m²) from a conical heater.[3]
 - A spark igniter is used to ignite the pyrolysis gases.

- Continuously measure the oxygen concentration in the exhaust gas stream to determine the heat release rate (HRR).
- A laser system measures the light obscuration by the smoke to determine the smoke production rate (SPR) and total smoke production (TSP).
- Record key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), peak smoke production rate (pSPR), and total smoke production (TSP).

4. Smoke Density Test

- Standard: ASTM E662
- Apparatus: Smoke density chamber
- Specimen Dimensions: 76.2 mm × 76.2 mm[5]
- Procedure:
 - Condition the specimens as per the standard (e.g., 24 hours at 60°C, then to equilibrium at 23°C and 50% relative humidity).[5][6]
 - Mount the specimen vertically in the test chamber.
 - Expose the specimen to a radiant heat source (non-flaming condition) or a radiant heat source plus a pilot flame (flaming condition).[6]
 - Measure the attenuation of a light beam passing through the smoke-filled chamber using a photometric system.[5][6]
 - Calculate the specific optical density (Ds) of the smoke generated over the test period.

The logical relationship for the evaluation process is as follows:



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Caption: Evaluation process for fire safety properties.

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